alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1-->6)-, hydrate (1:5)
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Overview
Description
Raffinose is a trisaccharide composed of galactose, glucose, and fructose. It is naturally found in various plants, including beans, cabbage, brussels sprouts, broccoli, asparagus, and whole grains . Raffinose is known for its role in plant stress responses, particularly in temperature sensitivity, seed vigor, resistance to pathogens, and desiccation .
Mechanism of Action
Target of Action
D-Raffinose Pentahydrate, also known as Raffinose or D-(+)-Raffinose pentahydrate, is a trisaccharide composed of galactose, fructose, and glucose . It primarily targets beneficial probiotic bacteria like Bifidobacteria and Lactobacilli . It can also be used for differentiation and identification of Escherichia coli, Enterococcus faecium, and Streptococcus pneumoniae .
Mode of Action
Raffinose is hydrolyzed to D-galactose and sucrose by the enzyme D-galactosidase . This enzymatic action breaks down the trisaccharide into simpler sugars that can be utilized by the target organisms.
Biochemical Pathways
The hydrolysis of raffinose by D-galactosidase is a key step in carbohydrate metabolism . The resulting D-galactose and sucrose can enter glycolysis, a central metabolic pathway, where they are further broken down to produce energy.
Pharmacokinetics
As a sugar, it is expected to be water-soluble and may be absorbed in the gut and distributed throughout the body.
Result of Action
The hydrolysis of raffinose results in the production of D-galactose and sucrose, which can be used by cells for energy production . In addition, raffinose has been reported to have cell proliferative and anti-oxidative properties, and it may improve immune response .
Action Environment
The action of D-Raffinose Pentahydrate can be influenced by environmental factors such as pH and temperature, which can affect the activity of D-galactosidase and thus the hydrolysis of raffinose . Moreover, it has been used as a cryoprotectant for Caudal epididymis and zebrafish sperm, suggesting that it can function in low-temperature environments .
Biochemical Analysis
Biochemical Properties
D-Raffinose Pentahydrate plays a crucial role in biochemical reactions. It is hydrolyzed to D-galactose and sucrose by the enzyme D-galactosidase . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are primarily characterized by the transfer of a galactosyl moiety from galactinol to sucrose to form an α-1,6-galactosidic linkage .
Cellular Effects
D-Raffinose Pentahydrate has significant effects on various types of cells and cellular processes. It has been reported to have cell proliferative and anti-oxidative properties . It influences cell function by improving immune response and has healing properties .
Molecular Mechanism
The molecular mechanism of action of D-Raffinose Pentahydrate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydrolysis of this compound is completed by α-galactosidase to produce sucrose and galactose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Raffinose Pentahydrate change over time. It has been used as a cryoprotectant for Caudal epididymis and zebrafish sperm . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
D-Raffinose Pentahydrate is involved in several metabolic pathways. It is hydrolyzed to D-galactose and sucrose by D-galactosidase . This process involves the interaction of this compound with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raffinose is synthesized by the sequential addition of galactose units from galactinol to sucrose. The key enzymes involved in this process are galactinol synthase, raffinose synthase, and stachyose synthase . The synthesis begins with the conversion of myo-inositol into galactinol by galactinol synthase. Raffinose synthase then transfers a galactosyl moiety from galactinol to sucrose, forming raffinose .
Industrial Production Methods: In the industrial setting, raffinose can be extracted from sugar beets and other plant sources. An enzymatic preparation with α-galactosidase activity is often used to decompose raffinose from poor-quality beets during the white sugar production process . This method enhances the sucrose yield and overall sugar quality by reducing raffinose content in beet juice .
Chemical Reactions Analysis
Types of Reactions: Raffinose undergoes hydrolysis, where it is broken down into D-galactose and sucrose by the enzyme α-galactosidase . This enzyme also hydrolyzes other α-galactosides such as stachyose, verbascose, and galactinol .
Common Reagents and Conditions: The hydrolysis of raffinose typically requires the presence of α-galactosidase, which is synthesized by bacteria found in the large intestine . The reaction conditions are generally mild, occurring at physiological pH and temperature.
Major Products: The primary products of raffinose hydrolysis are D-galactose and sucrose .
Scientific Research Applications
Raffinose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.
Verbascose: A pentasaccharide composed of three galactose units, one glucose unit, and one fructose unit.
Uniqueness of Raffinose: Raffinose is unique in its widespread presence in the plant kingdom and its significant role in plant stress responses . It is also notable for its use as a prebiotic and its ability to promote gut health .
Properties
CAS No. |
17629-30-0 |
---|---|
Molecular Formula |
C18H34O17 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;/m1./s1 |
InChI Key |
UDTCJVRUNDSFKW-RHSPYTNDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O |
Appearance |
Assay:≥98%A crystalline solid |
melting_point |
80 °C |
512-69-6 17629-30-0 |
|
physical_description |
Pentahydrate: Solid; [Merck Index] Solid; [Sigma-Aldrich MSDS] Solid |
solubility |
203 mg/mL |
Synonyms |
β-D-Fructofuranosyl-O-a-D-galactopyranosyl-(1→6)-α-D-glucopyranoside; Raffinose Pentahydrate; D-(+)-Raffinose Pentahydrate; D-Raffinose Pentahydrate; Gossypose Pentahydrate; Melitose Pentahydrate; Melitriose Pentahydrate; NSC 170228 Pentahydrate; Nit |
Origin of Product |
United States |
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